molecular formula C7H10ClNS B15261508 2-(3-Chloropropyl)-4-methyl-1,3-thiazole

2-(3-Chloropropyl)-4-methyl-1,3-thiazole

Cat. No.: B15261508
M. Wt: 175.68 g/mol
InChI Key: MJYHSITZAUFMPN-UHFFFAOYSA-N
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Description

2-(3-Chloropropyl)-4-methyl-1,3-thiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a chloropropyl group at the second position and a methyl group at the fourth position of the thiazole ring. It is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropropyl)-4-methyl-1,3-thiazole typically involves the reaction of 4-methylthiazole with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropropyl)-4-methyl-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form thiazolidines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Formation of azides, thiols, or amine derivatives.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of thiazolidines.

Scientific Research Applications

2-(3-Chloropropyl)-4-methyl-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropyl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. The chloropropyl group can undergo nucleophilic substitution, leading to the formation of various derivatives that may interact with biological macromolecules. The thiazole ring can participate in electron transfer reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloropropyl)-1,3-thiazole: Lacks the methyl group at the fourth position.

    4-Methyl-1,3-thiazole: Lacks the chloropropyl group.

    2-(3-Chloropropyl)-4-methyl-1,3-oxazole: Contains an oxygen atom instead of sulfur in the ring.

Uniqueness

2-(3-Chloropropyl)-4-methyl-1,3-thiazole is unique due to the presence of both the chloropropyl and methyl groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C7H10ClNS

Molecular Weight

175.68 g/mol

IUPAC Name

2-(3-chloropropyl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C7H10ClNS/c1-6-5-10-7(9-6)3-2-4-8/h5H,2-4H2,1H3

InChI Key

MJYHSITZAUFMPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CCCCl

Origin of Product

United States

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